1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide
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Overview
Description
1-{Bicyclo[222]octan-2-yl}ethane-1-sulfonamide is a chemical compound characterized by its unique bicyclic structureIts molecular formula is C10H19NO2S, and it has a molecular weight of 217.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide typically involves the reaction of bicyclo[2.2.2]octane derivatives with sulfonamide reagents. One common method includes the reaction of bicyclo[2.2.2]octan-2-yl derivatives with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism of action of 1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The compound’s bicyclic structure allows for strong interactions with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one: Similar bicyclic structure but with a ketone functional group.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Contains carboxylic acid groups instead of sulfonamide.
Uniqueness: 1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide is unique due to its sulfonamide functional group, which imparts distinct chemical reactivity and biological activity. This compound’s stability and versatility make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H19NO2S |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.2]octanyl)ethanesulfonamide |
InChI |
InChI=1S/C10H19NO2S/c1-7(14(11,12)13)10-6-8-2-4-9(10)5-3-8/h7-10H,2-6H2,1H3,(H2,11,12,13) |
InChI Key |
USHYGAAIXYGXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1CC2)S(=O)(=O)N |
Origin of Product |
United States |
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